

Spectroscopic Analysis of 2-Formyl-6-iodobenzoic Acid: A Technical Overview

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Compound of Interest

Compound Name: **2-Formyl-6-iodobenzoic acid**

Cat. No.: **B15234318**

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Introduction

2-Formyl-6-iodobenzoic acid is an organic compound of interest in synthetic chemistry, serving as a potential building block for more complex molecules in drug discovery and materials science. Its trifunctional nature, featuring a carboxylic acid, an aldehyde (formyl group), and an aryl iodide, necessitates a thorough spectroscopic characterization to confirm its structure and purity. This guide outlines the expected spectroscopic data and the methodologies for their acquisition.

Despite a comprehensive search, specific experimental spectroscopic data for **2-Formyl-6-iodobenzoic acid** is not readily available in public databases. Therefore, this document provides a predictive overview of the expected spectroscopic characteristics based on the analysis of its functional groups and structural analogs.

Molecular Structure and Expected Spectroscopic Features

The chemical structure of **2-Formyl-6-iodobenzoic acid** is foundational to predicting its spectroscopic behavior. The molecule consists of a benzene ring substituted with a carboxylic acid group (-COOH) at position 1, a formyl group (-CHO) at position 2, and an iodine atom (-I) at position 6.

Spectroscopic Data Summary (Predicted)

The following tables summarize the anticipated quantitative data from various spectroscopic techniques. These are educated estimations based on known chemical shift and frequency ranges for the respective functional groups.

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11.0 - 13.0	Singlet (broad)	1H	Carboxylic acid proton (-COOH)
~10.0	Singlet	1H	Aldehyde proton (-CHO)
~7.8 - 8.2	Multiplet	3H	Aromatic protons

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (δ , ppm)	Assignment
~190	Aldehyde carbon (-CHO)
~170	Carboxylic acid carbon (-COOH)
~125 - 145	Aromatic carbons
~95	Aromatic carbon attached to Iodine (C-I)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid)
1700-1720	Strong	C=O stretch (Carboxylic acid)
1680-1700	Strong	C=O stretch (Aldehyde)
1550-1600	Medium	C=C stretch (Aromatic)
~750	Strong	C-I stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
276	[M] ⁺ (Molecular ion)
259	[M-OH] ⁺
248	[M-CO] ⁺ or [M-CHO+H] ⁺
149	[M-I] ⁺
127	I ⁺

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and accuracy. The following are generalized procedures for the characterization of a solid organic compound like **2-Formyl-6-iodobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
- ¹H NMR Acquisition:
 - Place the NMR tube in the spectrometer.

- Tune and shim the instrument to optimize the magnetic field homogeneity.
- Acquire the ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

- ^{13}C NMR Acquisition:
 - Use the same sample prepared for ^1H NMR.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
 - A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ^{13}C .

Infrared (IR) Spectroscopy

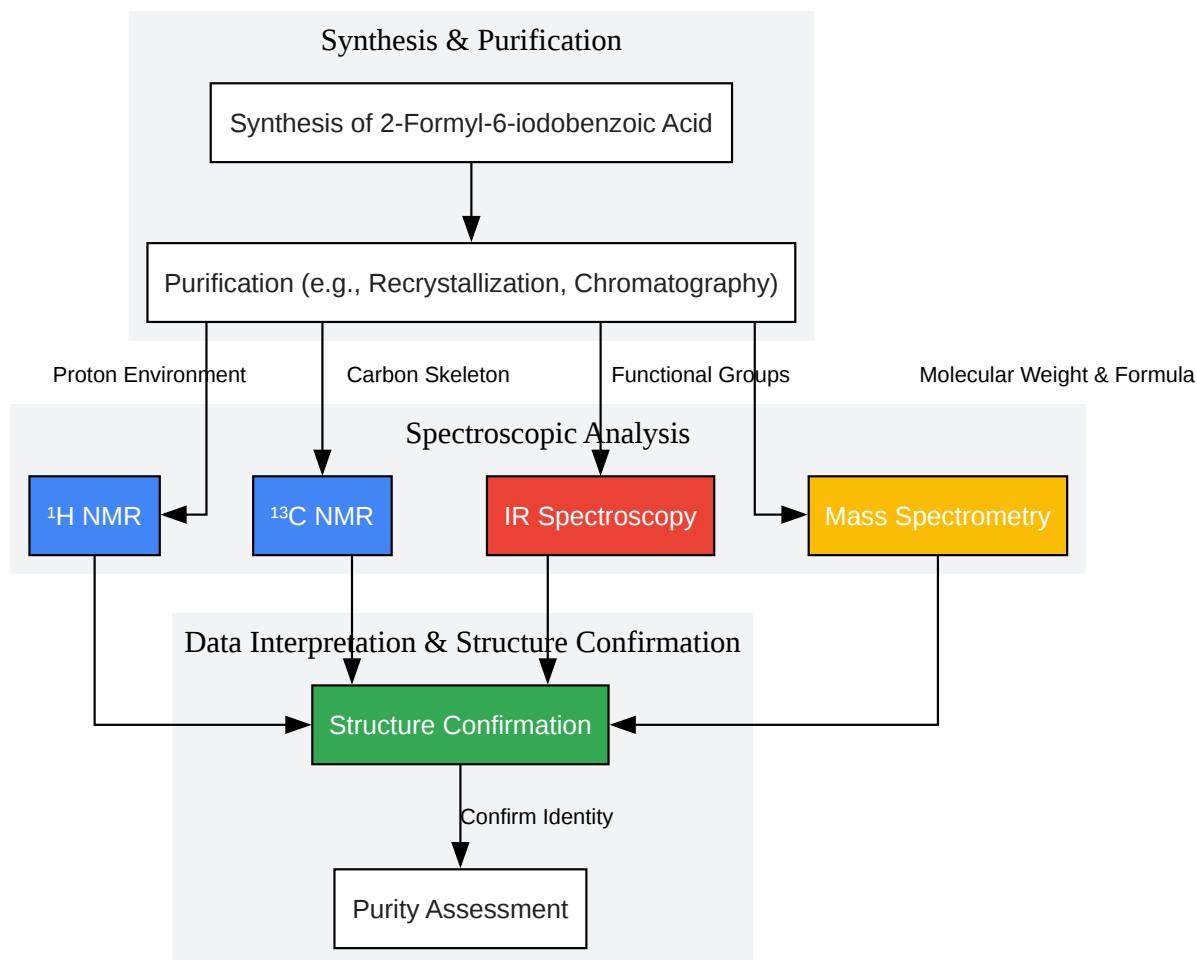
- Sample Preparation (ATR):
 - Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer. For a non-volatile solid, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable. For ESI, the sample is first dissolved in a suitable solvent.
- **Ionization:** The sample molecules are ionized in the source.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- **Detection:** The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualized Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a synthesized compound like **2-Formyl-6-iodobenzoic acid**.

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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization.

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